3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

説明

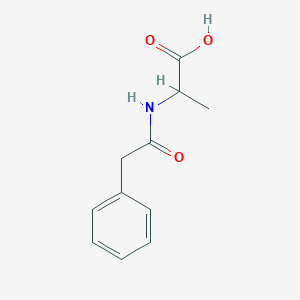

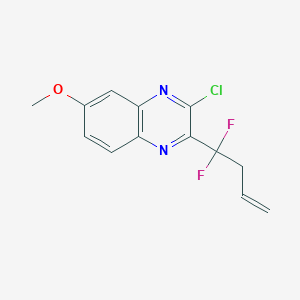

3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is a synthetic material intermediate . It is used as a linker molecule for metal-organic frameworks .

Synthesis Analysis

The synthesis of Benzidine-3,3’ -dicarboxylic acid, which is a precursor to 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid, involves reducing 2-nitrobenzoic acid with zinc dust and sodium hydroxide solution. The resultant hydrazobenzene-2,2’ -dicarboxylic acid is rearranged by heating with hydrochloric acid .Molecular Structure Analysis

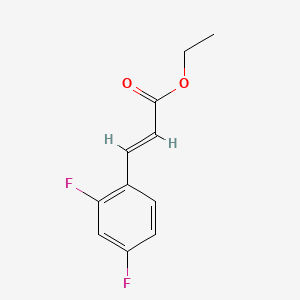

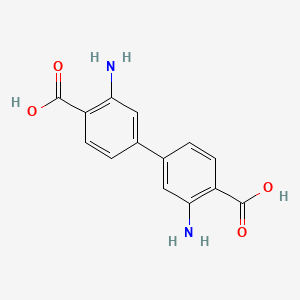

The molecular formula of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is C14H12N2O4 .Chemical Reactions Analysis

As a synthetic material intermediate, 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid can be used as a reaction component in the synthesis of drugs and other organic compounds for the preparation of complex compounds such as 2-aminopyridine and 2-aminopyrimidine .Physical And Chemical Properties Analysis

The molecular weight of 3,3’-Diaminobiphenyl-4,4’-dicarboxylic acid is 272.26 . Other physical and chemical properties like melting point, boiling point, density, refractive index, and pKa are not available in the retrieved resources.科学的研究の応用

Synthesis and Chemical Reactivity

- 3,3'-Dicarboxy-4,4'-diaminobiphenyl, derived from Onitrobenzoic acid, was used in the synthesis of 3,4,3',4'-tetradehydrobiphenyl (bisbenzyne), a reactive intermediate. This compound was trapped with dienes to yield novel compounds like 5,6,7,8,5',6',7',8'-octaphenyl-2,2'-binaphthyl, characterized by spectroscopy techniques (Williamson & Mallakpour, 1991).

Polyimide Films for Electronics

- New fluorinated diamine monomers including 3,3'-diaminobiphenyl were synthesized for developing polyimide films potentially suitable for electronics applications. The films were hoped to have low thermal expansion, reduced water absorption, and low dielectric constant, but the actual results varied (Auman, Myers, & Higley, 1997).

Polyimide Membranes for Ethanol Dehydration

- Carboxyl-containing polyimides, including those derived from 3,3'-diaminobiphenyl, were synthesized for use in pervaporation membranes for ethanol dehydration. These membranes showed promising pervaporation performance compared to other flat-sheet dense membranes (Xu & Wang, 2015).

Aromatic Polyamides and Polyimides

- A new synthesis method for 3,3'-diaminobiphenyl was developed, leading to the creation of polyamides and polyimides based on it. These materials demonstrated excellent mechanical properties and thermal resistance, comparable to conventional aromatic polyamides and polyimides (Lozano, Campa, & Abajo, 1999).

Liquid-Crystalline Properties

- A series of 4,4'-dialkoxy-3,3'-diaminobiphenyl compounds were synthesized to study their thermotropic liquid–crystalline properties. These compounds exhibited excellent thermal stability and emitted UV light, indicating potential applications in optical devices (Bhowmik et al., 2016).

Novel Polymers with 3,3'-Dioxo-5,5'-Biindol Units

- Polymers containing 3,3'-dioxo-5,5'-biindol units synthesized from 4,4'-diaminobiphenyl-3,3'-dicarboxylic acid demonstrated significant thermal stability, suggesting their potential use in high-temperature applications (Suthar, 1982).

Thermally Stable Optically Active Poly(amide-imide)s

- New thermally stable optically active poly(amide-imide)s were synthesized from 4,4'-diaminobiphenyl and other compounds. These polymers were characterized for their potential in various applications due to their optical activity and thermal stability (Mallakpour & Kowsari, 2005).

Bridged Bis(4-thiazolidinones) Derivatives

- Derivatives of 4,4'-diaminobiphenyl, such as bis(4-thiazolidinones), were synthesized and demonstrated antibacterial activity, indicating potential pharmaceutical applications (Pandya & Nair, 1993).

Thermal Degradation of Polymers

- Pre-polymers made from 4,4'-diaminodiphenyl-3,3'-dicarboxylic acid were studied for their thermal diffusivity and hardness, relevant for tribological applications (Chan & Still, 1978).

Safety and Hazards

特性

IUPAC Name |

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYHRJJWMKQMOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)

![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)

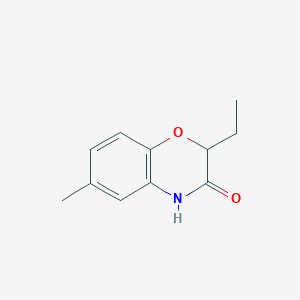

![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)

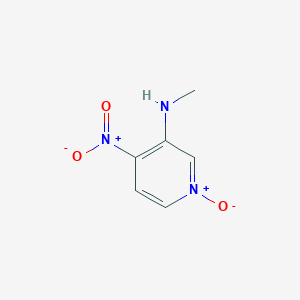

![4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide](/img/structure/B3110466.png)